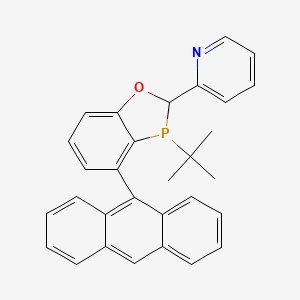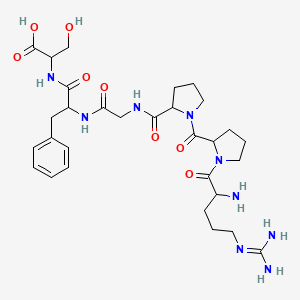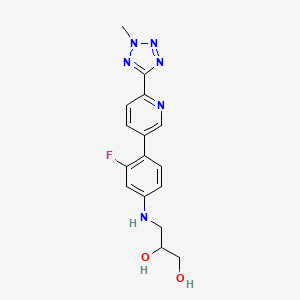
2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The anthracene moiety can be introduced via a Friedel-Crafts alkylation reaction, where anthracene is reacted with a tert-butyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Coupling with Pyridine:
- The final step involves coupling the anthracene-substituted benzoxaphosphole with pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
- This reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate, K2CO3), and a suitable solvent (e.g., toluene or dimethylformamide, DMF).
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Benzoxaphosphole Ring:
- The benzoxaphosphole ring can be synthesized by reacting a suitable phenol derivative with a phosphorus trichloride (PCl3) in the presence of a base such as triethylamine (Et3N).
- The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction:
- Reduction reactions can target the benzoxaphosphole ring, converting it to a phosphine oxide.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution:
- The compound can participate in electrophilic aromatic substitution reactions, particularly at the anthracene and pyridine rings.
- Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
- As a ligand in coordination chemistry, the compound can form complexes with various metal ions, which can be used as catalysts in organic synthesis.
Biology:
- The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine:
- Its photophysical properties could be exploited in the development of diagnostic imaging agents or photodynamic therapy agents.
Industry:
- The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Mecanismo De Acción
The mechanism by which 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine exerts its effects depends on its application:
As a Ligand: The compound coordinates with metal ions through its phosphorus and nitrogen atoms, forming stable complexes that can catalyze various organic reactions.
In Photonics: The compound absorbs light and undergoes electronic transitions, which can be harnessed in light-emitting devices.
In Biology: The compound may interact with biological targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, affecting the function of proteins or nucleic acids.
Comparación Con Compuestos Similares
- 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- 2-(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine
Comparison:
- Uniqueness: The presence of both the anthracene moiety and the benzoxaphosphole ring in 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine provides a unique combination of photophysical and electronic properties that are not found in simpler analogs.
- Applications: While similar compounds may also be used as ligands or in organic electronics, the specific structure of this compound may offer enhanced stability, selectivity, and efficiency in its applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C30H26NOP |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine |
InChI |
InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3 |
Clave InChI |
OOWWKYOGZURVKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13388631.png)

![6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13388638.png)
![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)



![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13388676.png)


![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)
![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)

